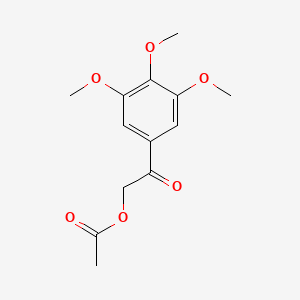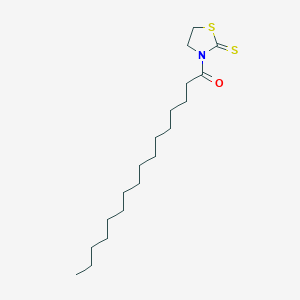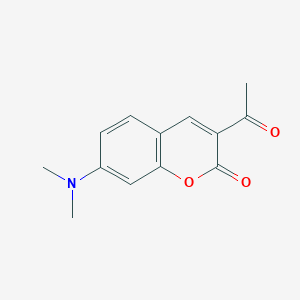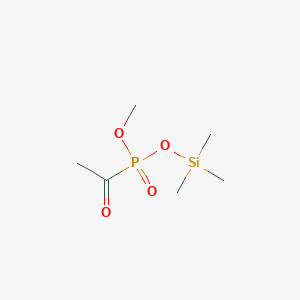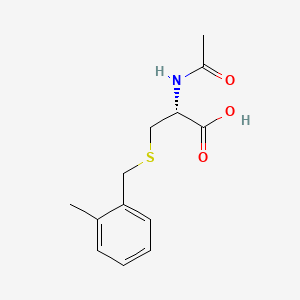
S-(2-Methylbenzyl)-N-acetylcysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Methylbenzyl)-N-acetylcysteine: is an organic compound that belongs to the class of thioethers It is a derivative of N-acetylcysteine, where the sulfur atom is bonded to a 2-methylbenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methylbenzyl)-N-acetylcysteine typically involves the reaction of N-acetylcysteine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by extraction and purification techniques such as recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: S-(2-Methylbenzyl)-N-acetylcysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Derivatives with different functional groups
Applications De Recherche Scientifique
Chemistry: S-(2-Methylbenzyl)-N-acetylcysteine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials .
Biology: In biological research, this compound is studied for its potential antioxidant properties. It is investigated for its ability to scavenge free radicals and protect cells from oxidative stress .
Medicine: The compound is explored for its therapeutic potential in treating conditions related to oxidative stress, such as neurodegenerative diseases and liver disorders. Its ability to modulate cellular redox status makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used as an additive in various formulations. It is incorporated into products to enhance stability and shelf life .
Mécanisme D'action
The mechanism of action of S-(2-Methylbenzyl)-N-acetylcysteine involves its interaction with cellular thiol groups. The compound can donate its thiol group to replenish intracellular glutathione levels, thereby enhancing the antioxidant capacity of cells. This action helps in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
- S-benzyldithiocarbazate (SBDTC)
- S-4-methylbenzyldithiocarbazate (S4MBDTC)
- 2-methylbenzyl alcohol
Comparison: S-(2-Methylbenzyl)-N-acetylcysteine is unique due to its specific structure, which combines the properties of N-acetylcysteine and 2-methylbenzyl groups. This combination imparts distinct antioxidant properties and makes it more effective in certain applications compared to its analogs .
Propriétés
Numéro CAS |
73898-18-7 |
|---|---|
Formule moléculaire |
C13H17NO3S |
Poids moléculaire |
267.35 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[(2-methylphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-9-5-3-4-6-11(9)7-18-8-12(13(16)17)14-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,14,15)(H,16,17)/t12-/m0/s1 |
Clé InChI |
TYMRNCZACFVURC-LBPRGKRZSA-N |
SMILES isomérique |
CC1=CC=CC=C1CSC[C@@H](C(=O)O)NC(=O)C |
SMILES canonique |
CC1=CC=CC=C1CSCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester](/img/structure/B14458546.png)

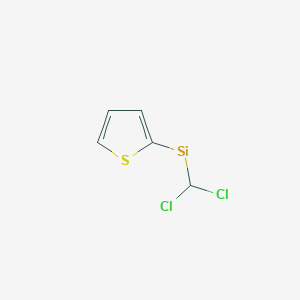
![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)
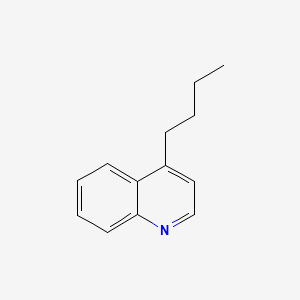

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)


